2-[2-[4-(4-Methyl-6-methylsulfanylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol
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Overview
Description
2-[2-[4-(4-Methyl-6-methylsulfanylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a quinoline core substituted with a piperazine ring and an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(4-Methyl-6-methylsulfanylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution with Piperazine: The quinoline core is then reacted with piperazine under reflux conditions to introduce the piperazine moiety.
Attachment of the Ethoxyethanol Chain: The final step involves the reaction of the piperazine-substituted quinoline with ethoxyethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(4-Methyl-6-methylsulfanylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[2-[4-(4-Methyl-6-methylsulfanylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[4-(4-Methyl-6-methylsulfanylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperazine ring can interact with various protein targets. The ethoxyethanol chain may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A piperazine derivative with antihistamine properties.
Quetiapine: An antipsychotic drug with a similar piperazine-quinoline structure.
Piperazine derivatives: Various compounds with piperazine rings that exhibit a wide range of biological activities.
Uniqueness
2-[2-[4-(4-Methyl-6-methylsulfanylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group on the quinoline ring and the ethoxyethanol chain distinguishes it from other piperazine derivatives, potentially leading to unique interactions and activities.
Properties
IUPAC Name |
2-[2-[4-(4-methyl-6-methylsulfanylquinolin-2-yl)piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-15-13-19(20-18-4-3-16(25-2)14-17(15)18)22-7-5-21(6-8-22)9-11-24-12-10-23/h3-4,13-14,23H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFQQANXNHPKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)SC)N3CCN(CC3)CCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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